N-(2-nitrophenyl)oxolan-3-amine
Description
N-(2-Nitrophenyl)oxolan-3-amine is a nitro-substituted aromatic amine derivative featuring an oxolane (tetrahydrofuran) ring linked to a 2-nitrophenyl group via an amine bridge. The compound’s nitro group and oxolane backbone suggest relevance in pharmaceutical and agrochemical research, particularly in drug discovery and synthesis of bioactive molecules .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2-nitrophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-8-5-6-15-7-8/h1-4,8,11H,5-7H2 |
InChI Key |
HNQVEZBNNNHKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)oxolan-3-amine typically involves the reaction of tetrahydrofuran-3-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
N-(2-nitrophenyl)oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Oxolane-Amine Family
Table 1: Key Oxolane-Amine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS No. | Key Features |
|---|---|---|---|---|---|
| N-(2-Nitrophenyl)oxolan-3-amine* | C₁₀H₁₂N₂O₃ | 208.22 (calc.) | 2-Nitrophenyl, oxolane | Not available | Nitro group for electron-withdrawing effects |
| N-(3-Bromophenyl)-2-methyloxolan-3-amine | C₁₁H₁₄BrNO | 256.14 | 3-Bromophenyl, 2-methyl | 1546098-17-2 | Bromine enhances halogen bonding |
| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | 4-Chloro-2-methylphenyl | 1545810-10-3 | Chlorine and methyl improve lipophilicity |
| N-(Prop-2-yn-1-yl)oxolan-3-amine | C₇H₁₃NO | 145.20 | Propargyl group | 2092329-10-5 | Alkyne for click chemistry applications |
*Note: Calculated molecular weight for this compound assumes a structure analogous to and .
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity : Chlorine and methyl groups in ’s compound increase lipophilicity (logP ~2.5 estimated), whereas the nitro group may reduce it due to polarity, impacting membrane permeability in drug candidates .
- Synthetic Utility : Propargyl-substituted oxolane-amines () are tailored for click chemistry, whereas nitro-substituted derivatives like the target compound might serve as intermediates in nitro-reduction or catalytic hydrogenation pathways .
Functional Analogues in Triazole and Cyclopropane Systems
Table 2: Triazole and Cyclopropane-Based Comparators
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Applications |
|---|---|---|---|---|
| N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine | C₁₄H₁₁N₅O₂ | 289.27 | Triazole | Anticancer research |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.21 | Cyclopropane | Lab-scale synthesis |
Key Comparisons :
- However, the oxolane backbone in the target compound could offer improved metabolic stability compared to cyclopropane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
